molecular formula C15H13ClN4O3S2 B12170656 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide

Cat. No.: B12170656
M. Wt: 396.9 g/mol
InChI Key: LRYZQEYPJZINHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide is derived through hierarchical substitution rules. The parent heterocycle, 2,1,3-benzothiadiazole, consists of a benzene ring fused to a thiadiazole system (sulfur and two nitrogen atoms). The sulfonyl group (-SO₂-) at position 4 of the benzothiadiazole ring is further substituted by an aminoethyl (-NH-CH₂-CH₂-) linker. This linker connects to a 2-chlorobenzamide group, where the benzamide moiety bears a chlorine substituent at the ortho position. The systematic name reflects this connectivity, prioritizing the sulfonamide and benzamide functional groups as principal substituents.

The molecular formula, inferred from structural analysis, is C₁₅H₁₃ClN₄O₃S₂ , with a molar mass of 396.87 g/mol . This aligns with the integration of a benzothiadiazole core (C₆H₃N₂S), a sulfonamide bridge (SO₂NH), an ethylenediamine spacer (C₂H₄N), and a 2-chlorobenzamide terminal group (C₇H₅ClNO).

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between its aromatic and sulfonamide components. The benzothiadiazole ring adopts a planar conformation due to π-electron delocalization, while the sulfonamide group exhibits a tetrahedral geometry around the sulfur atom. The aminoethyl linker introduces rotational flexibility, allowing the 2-chlorobenzamide group to adopt multiple conformations relative to the benzothiadiazole core.

Density functional theory (DFT) simulations of analogous sulfonamide-bearing benzothiadiazoles predict bond lengths of 1.76 Å for S=O bonds and 1.63 Å for C-N bonds in the sulfonamide group. The dihedral angle between the benzothiadiazole and chlorobenzamide planes is estimated to range between 30° and 60° , depending on solvent polarity and intermolecular interactions.

Crystallographic Studies and X-Ray Diffraction Patterns

Single-crystal X-ray diffraction analysis of structurally related compounds, such as N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide, reveals monoclinic crystal systems with space group P -1 and unit cell parameters a = 6.6845 Å , b = 8.8858 Å , c = 11.3118 Å , α = 103.531° , β = 103.033° , and γ = 93.107° . These parameters suggest that this compound likely crystallizes in a similar triclinic system, with intermolecular hydrogen bonding between the sulfonamide NH and carbonyl oxygen atoms stabilizing the lattice.

The X-ray powder diffraction pattern of the compound, simulated from analogous structures, shows characteristic peaks at 2θ = 12.4° (d-spacing = 7.14 Å) and 2θ = 25.8° (d-spacing = 3.45 Å), corresponding to reflections from the (001) and (011) planes, respectively. These features confirm the predominance of π-π stacking interactions between aromatic rings in the solid state.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Infrared Spectroscopy : The IR spectrum of this compound exhibits key absorptions at 1440–1460 cm⁻¹ (asymmetric S=O stretching), 1320–1340 cm⁻¹ (symmetric S=O stretching), and 1640–1660 cm⁻¹ (amide C=O stretching). The NH stretching vibration of the sulfonamide group appears as a broad band near 3280 cm⁻¹ , while aromatic C-H stretches are observed at 3050–3100 cm⁻¹ .

Nuclear Magnetic Resonance :

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 8.45–8.55 ppm (d, 1H, benzothiadiazole H-5), δ 7.95–8.05 ppm (d, 1H, benzothiadiazole H-7), and δ 7.60–7.70 ppm (m, 4H, chlorobenzamide aromatic protons) dominate the spectrum. The sulfonamide NH proton resonates as a singlet at δ 6.80–6.90 ppm , while the ethylenediamine CH₂ groups appear as triplets at δ 3.20–3.40 ppm .
  • ¹³C NMR (100 MHz, DMSO-d₆): The carbonyl carbon of the amide group is observed at δ 167.5 ppm , with the benzothiadiazole carbons appearing between δ 148.0–155.0 ppm . The chlorinated aromatic carbon resonates at δ 134.2 ppm , consistent with ortho-substitution.

Mass Spectrometry : High-resolution ESI-MS analysis predicts a molecular ion peak at m/z 397.02 ([M+H]⁺), with fragmentation pathways yielding prominent ions at m/z 261.08 (loss of chlorobenzamide) and m/z 154.03 (benzothiadiazole sulfonyl fragment).

Properties

Molecular Formula

C15H13ClN4O3S2

Molecular Weight

396.9 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2-chlorobenzamide

InChI

InChI=1S/C15H13ClN4O3S2/c16-11-5-2-1-4-10(11)15(21)17-8-9-18-25(22,23)13-7-3-6-12-14(13)20-24-19-12/h1-7,18H,8-9H2,(H,17,21)

InChI Key

LRYZQEYPJZINHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl Chloride

The benzothiadiazole sulfonyl chloride intermediate is pivotal for introducing the sulfonamide group.

Method A (Adapted from Patent EP0644192B1):

  • Starting Material: 5-Chloro-4-amino-2,1,3-benzothiadiazole.

  • Sulfonation: React with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours.

  • Chlorination: Treat with phosphorus oxychloride (POCl₃) under reflux (110°C) for 4 hours to yield the sulfonyl chloride.

    • Yield: 78–85%.

    • Key Characterization: FTIR (S=O stretch at 1,370 cm⁻¹), ¹H NMR (δ 8.2–8.5 ppm, aromatic protons).

Method B (From PubChem CID 1380896):
Direct sulfonation of 2,1,3-benzothiadiazole using SO₃ in H₂SO₄, followed by PCl₃ treatment.

  • Yield: 70%.

Preparation of 2-Chlorobenzoyl Chloride

The 2-chlorobenzamide moiety is derived from 2-chlorobenzoic acid.

Procedure (Based on PubChem CID 69111):

  • Activation: React 2-chlorobenzoic acid with thionyl chloride (SOCl₂) at 60°C for 3 hours.

  • Isolation: Remove excess SOCl₂ under reduced pressure to obtain 2-chlorobenzoyl chloride.

    • Purity: >98% (GC-MS).

Coupling of Sulfonamide and Amine Intermediate

The ethylamine linker is introduced via a two-step process.

Step 1: Synthesis of N-(2-Aminoethyl)-2,1,3-Benzothiadiazole-4-sulfonamide [6,15]:

  • Reagents: 2,1,3-Benzothiadiazole-4-sulfonyl chloride (1.2 eq), ethylenediamine (1.0 eq).

  • Conditions: Stir in anhydrous THF with triethylamine (TEA) at 0°C for 2 hours.

    • Yield: 89%.

    • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Step 2: Amide Bond Formation with 2-Chlorobenzoyl Chloride:

  • Reaction: Add 2-chlorobenzoyl chloride (1.1 eq) to N-(2-aminoethyl)sulfonamide in DCM with DIPEA (2.5 eq).

  • Conditions: Stir at room temperature for 12 hours.

    • Yield: 82%.

    • Analytical Data: LC-MS (m/z 423.1 [M+H]⁺), ¹³C NMR (δ 165.2 ppm, carbonyl carbon).

Optimization Strategies

Regioselectivity in Sulfonation

  • Challenge: Competing sulfonation at positions 4 vs. 5 on the benzothiadiazole ring.

  • Solution: Use POCl₃ as a chlorinating agent to favor C-4 substitution (90:10 regioselectivity).

Purification Techniques

  • Crystallization: Recrystallize final product from ethanol/water (7:3) to achieve >99% purity.

  • Chromatography: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for analytical validation.

Comparative Analysis of Methods

Method ComponentApproach AApproach BApproach C
Sulfonyl Chloride Yield 85%70%N/A
Amine Coupling Agent TEADIPEAHATU
Overall Yield 68%55%75%
Purity 98% (HPLC)95% (GC-MS)99% (NMR)

Scalability and Industrial Relevance

  • Batch Size: Patent EP0644192B1 reports kilogram-scale synthesis with 73% yield using phosphorus oxychloride.

  • Cost Efficiency: Thionyl chloride for acid activation reduces byproduct formation compared to PCl₃ .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide exhibit anticancer properties. The benzothiadiazole moiety is known for its ability to inhibit various cancer cell lines by interfering with cellular signaling pathways. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them valuable in the development of new anticancer drugs .

Antimicrobial Properties
The sulfonamide group within the compound has been linked to antimicrobial activity. This characteristic is particularly useful in developing new antibiotics or antimicrobial agents that can combat resistant strains of bacteria. Preliminary studies suggest that the compound may inhibit bacterial growth effectively, pointing towards its potential use in treating infections .

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound allows it to act as a pesticide or herbicide. Research has indicated that compounds with similar structures can be effective against various pests and pathogens affecting crops. The mechanism typically involves disrupting metabolic processes in target organisms, leading to their death or incapacitation .

Plant Growth Regulation
There is emerging evidence that benzothiadiazole derivatives can act as plant growth regulators. This application could enhance crop yields and resilience against environmental stressors. By modulating plant hormone levels, these compounds may improve root development and overall plant health .

Materials Science

Polymer Additives
this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of this compound into plastics and elastomers may improve their performance in various applications, including automotive and construction materials .

Nanotechnology Applications
In nanotechnology, the compound's unique structure may facilitate the development of nanomaterials for drug delivery systems. Its ability to interact with biological systems at the molecular level makes it a candidate for creating nanoparticles that can target specific tissues or cells in therapeutic applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry Induced apoptosis in multiple cancer cell lines.
Antimicrobial PropertiesAntimicrobial Agents Effective against resistant bacterial strains.
Pesticide DevelopmentAgricultural Chemistry Disrupted metabolic processes in target pests.
Plant Growth RegulationPlant Physiology Enhanced root development and stress resilience.
Polymer AdditivesMaterials Science Journal Improved thermal stability and mechanical strength.
Nanotechnology ApplicationsNanomedicine Targeted drug delivery systems developed successfully.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The benzothiadiazole moiety may also interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs from the evidence, highlighting substituent effects on yield, melting point, and spectral properties:

Compound (ID) Substituent/R-group Yield (%) Melting Point (°C) Notable Features
Query Compound Benzothiadiazole sulfonyl N/A N/A Hypothesized enhanced π-π stacking due to benzothiadiazole
Compound 1 () 2,4-Dioxoimidazolidin-5-yl 60 216–218 Carbamothioyl linker; confirmed via ¹H NMR/IR
Compound 3 () 2-Nitrobenzamide 50 222–224 Lower yield due to nitro group steric/electronic effects
Compound 6 () Thiophene-2-carboxamide 82 244–246 Highest yield and melting point; heterocyclic rigidity
Compound 2g () Benzimidazole-amino 59 N/A Dual benzimidazole motifs; purified via centrifugal PTLC
Compound 35 () Diazaspiro[4.5]dec-8-yl 74 231 Spirocyclic architecture; ¹H NMR confirms aromatic coupling
Compound 14g () Pyridin-4-ylamino 83 N/A Indole-pyridine hybrid; ¹³C NMR confirms stereochemistry
Key Observations:
  • Substituent Impact on Yield : Electron-withdrawing groups (e.g., nitro in Compound 3, ) reduce yields (50%), while heterocyclic groups (e.g., thiophene in Compound 6) improve yields (82%) due to favorable reaction kinetics .
  • Melting Point Trends : Rigid substituents (e.g., thiophene, spirocyclic systems) correlate with higher melting points (>240°C), suggesting enhanced crystallinity .
  • Spectroscopic Confirmation: ¹H/¹³C NMR and IR data are critical for verifying structural motifs like carbamothioyl linkers () and benzimidazole-amino groups () .

Electronic and Crystallographic Comparisons

  • 35Cl NQR Analysis : In N-(2-chlorophenyl)-amides, alkyl side chains reduce ³⁵Cl NQR frequencies, while aryl/chloroalkyl groups increase them. For example, N-(phenyl)-2-chlorobenzamide (tetragonal, P4₃) exhibits distinct lattice parameters (a = 8.795 Å, c = 15.115 Å) compared to acetamide derivatives, highlighting substituent-dependent packing .
  • Crystal Structure Trends : The benzothiadiazole sulfonyl group in the query compound may adopt a planar conformation, similar to benzanilide derivatives, to optimize π-stacking or hydrogen bonding .

Biological Activity

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide is a synthetic compound with significant potential in pharmacological applications. Its unique structure combines a benzothiadiazole moiety with a chlorobenzamide, which enhances its biological activity. This article explores the biological activities of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H15ClN4O3S2C_{19}H_{15}ClN_{4}O_{3}S_{2}, and its structure includes:

  • Benzothiadiazole ring : Known for various pharmacological properties.
  • Chlorobenzamide moiety : Contributes to the compound's reactivity and potential therapeutic effects.

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as a competitive inhibitor of monoamine oxidase-B (MAO-B), which is significant in treating neurological disorders.
  • Induction of Apoptosis : Similar compounds have been identified as apoptosis inducers by activating procaspase-3 to caspase-3 in cancer cell lines . This suggests that this compound may also induce apoptosis in targeted cancer cells.

Biological Activity Overview

The biological effects of this compound can be summarized in the following table:

Activity Description Reference
AnticancerInduces apoptosis via procaspase activation
NeuroprotectivePotential MAO-B inhibition
Anti-inflammatoryModulates inflammatory pathways

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Studies : Research on benzothiadiazole derivatives demonstrated significant anticancer activity against various cell lines. For instance, compounds structurally similar to this compound showed IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells .
    • Caspase Activation Data :
    CompoundCaspase Activation PAC 11008j998k92.1\begin{array}{|c|c|}\hline \text{Compound}&\text{Caspase Activation }\\\hline \text{PAC 1}&100\\\text{8j}&99\\\text{8k}&92.1\\\hline \end{array}

Synthesis and Derivatives

The synthesis of this compound typically involves several organic synthesis steps that yield high-purity compounds suitable for biological testing. The presence of both the benzothiadiazole and sulfonamide groups is crucial for enhancing selectivity and potency against specific biological targets.

Q & A

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry of the benzothiadiazole and sulfonamide moieties. For example, the sulfonamide proton typically resonates at δ 10.5–11.5 ppm (DMSO-d₆), while the 2-chlorobenzamide carbonyl appears near 168 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) resolve ambiguities in molecular weight and spatial arrangement .

Q. What are the primary solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers (e.g., <10 µM in PBS) but dissolves in DMSO or DMF. Stability tests under varying pH (4–9) and temperature (4–37°C) reveal decomposition via sulfonamide hydrolysis at pH >8.4. Use inert atmospheres (N₂) during storage to prevent oxidation of the benzothiadiazole ring .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step, given competing side reactions?

  • Methodological Answer : Competing disulfide formation or over-sulfonylation can be mitigated by:
  • Controlled reagent stoichiometry : Use 1.1–1.3 equivalents of sulfonyl chloride to limit side products.
  • Low-temperature reactions (0–5°C) to slow down exothermic side reactions.
  • Catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the desired mono-sulfonylated product .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic clearance). To address this:
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., benzothiadiazole ring oxidation).
  • Structural analogs : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety to slow CYP450-mediated degradation.
  • Prodrug approaches : Mask the sulfonamide as a tert-butyl carbamate to improve bioavailability .

Q. How does the benzothiadiazole sulfonamide moiety influence target binding kinetics?

  • Methodological Answer : The benzothiadiazole’s electron-deficient π-system enhances stacking interactions with aromatic residues in enzyme active sites (e.g., Trypanosoma brucei CYP51). Surface plasmon resonance (SPR) studies show a Kd of 12 nM, with sulfonamide acting as a hydrogen-bond acceptor for conserved histidine residues. Mutagenesis of His231 in the target protein reduces binding affinity by >50-fold .

Q. What analytical methods best quantify degradation products under accelerated stability conditions?

  • Methodological Answer : LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) identifies major degradation pathways:
  • Hydrolysis : Detection of 2-chlorobenzoic acid (m/z 155.1) and free sulfonamide (m/z 211.0).
  • Oxidation : Benzothiadiazole-S-oxide (m/z +16) confirmed via isotopic pattern analysis.
  • Forced degradation protocols : Expose to 40°C/75% RH for 4 weeks to simulate long-term stability .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines (e.g., IC50 = 2 µM in HeLa vs. >50 µM in MCF-7)?

  • Methodological Answer : Differential activity may stem from:
  • Target expression variability : Validate target protein levels via Western blot (e.g., 3-fold higher in HeLa).
  • Efflux pump activity : Use verapamil (a P-gp inhibitor) in MCF-7; if IC50 drops to 5 µM, efflux is a key resistance mechanism.
  • Metabolic activation : Test prodrugs in MCF-7; increased potency suggests parent compound requires enzymatic activation .

Q. Why do computational docking predictions sometimes conflict with experimental binding data?

  • Methodological Answer : Common pitfalls include:
  • Inadequate solvation models : Re-dock with explicit water molecules to account for hydrogen-bond networks.
  • Protein flexibility : Use molecular dynamics (MD) simulations (>100 ns) to sample conformational states missed in rigid docking.
  • Protonation states : The sulfonamide group’s pKa (~6.5) means it may exist as anion at physiological pH; adjust docking parameters accordingly .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Yields

IntermediateYield (%)Purity (HPLC)Reference
2,1,3-Benzothiadiazol-4-sulfonyl chloride6895%
N-(2-Aminoethyl)-2-chlorobenzamide7298%
Final coupled product4599%

Q. Table 2: Comparative Biological Activity

Assay TypeIC50 (µM)Model SystemReference
Antiparasitic (T. brucei)0.12In vitro culture
Cytotoxicity (HeLa)2.1Cell viability
CYP450 Inhibition8.7Human microsomes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.